N,N'-bis[3-(methylthio)phenyl]urea
Description
N,N'-bis[3-(methylthio)phenyl]urea is a urea derivative featuring two 3-(methylthio)phenyl substituents attached to the urea core. The methylthio (-SMe) groups introduce sulfur atoms, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
1,3-bis(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-19-13-7-3-5-11(9-13)16-15(18)17-12-6-4-8-14(10-12)20-2/h3-10H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOMJEMWESWJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as (thio)urea derivatives, have been used as organocatalysts in organic chemistry. They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Urea derivatives exhibit diverse properties depending on substituents. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance stability and pesticidal activity. For example, N,N′-bis(3,4-dichlorophenyl)urea achieves 100% motility inhibition in C. elegans , likely due to increased electrophilicity.
- Electron-Donating Groups (e.g., -SMe, -NMe₂) : May improve solubility and bioavailability. The methylthio group in N,N'-bis[3-(methylthio)phenyl]urea could enhance lipophilicity compared to polar substituents like -OH or -NH₂.
Physicochemical Properties
- This contrasts with sulfonated derivatives (e.g., –5), which are more hydrophilic.
- Stability : Sulfur-containing compounds may exhibit oxidation sensitivity, whereas chlorinated or fluorinated analogs (e.g., fluometuron) are more resistant to environmental degradation .
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